Sodium 6-aminonaphthalene-2-sulfonate

Catalog No.
S15666478
CAS No.
58306-86-8
M.F
C10H8NNaO3S
M. Wt
245.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 6-aminonaphthalene-2-sulfonate

CAS Number

58306-86-8

Product Name

Sodium 6-aminonaphthalene-2-sulfonate

IUPAC Name

sodium;6-aminonaphthalene-2-sulfonate

Molecular Formula

C10H8NNaO3S

Molecular Weight

245.23 g/mol

InChI

InChI=1S/C10H9NO3S.Na/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1

InChI Key

GAWVFEVAFDTXSH-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1N.[Na+]

Sodium 6-aminonaphthalene-2-sulfonate is an organic compound characterized by the presence of both an amino group and a sulfonate group attached to a naphthalene ring. Its chemical formula is C10H9NNaO3SC_{10}H_{9}NNaO_{3}S and it is commonly utilized in various chemical and biological applications due to its unique properties. The compound appears as a white to light yellow crystalline powder, exhibiting high solubility in water, which enhances its utility in aqueous environments.

  • Oxidation: The amino group can be oxidized to form nitro derivatives, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: The sulfonate group can be reduced under specific conditions, employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound participates in electrophilic aromatic substitution reactions, where the amino and sulfonate groups direct incoming substituents to specific positions on the naphthalene ring, allowing for the formation of various substituted naphthalene derivatives .

Sodium 6-aminonaphthalene-2-sulfonate exhibits notable biological activity, particularly in biochemical assays. Its amino group facilitates hydrogen bonding with biological molecules, while the sulfonate group enhances solubility, making it useful as a fluorescent probe for studying protein interactions. Additionally, it serves as a precursor in the synthesis of pharmaceutical agents and diagnostic reagents .

The synthesis of sodium 6-aminonaphthalene-2-sulfonate typically involves several steps:

  • Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.
  • Reduction: The nitro group is reduced to yield 1-aminonaphthalene.
  • Sulfonation: This intermediate undergoes sulfonation using sulfuric acid to produce 6-aminonaphthalene-2-sulfonic acid.
  • Neutralization: Finally, the sulfonic acid is neutralized with sodium hydroxide to produce the sodium salt .

Industrial production often employs continuous flow reactors for efficiency and scalability, followed by purification through crystallization and filtration to achieve high purity levels suitable for commercial applications.

Sodium 6-aminonaphthalene-2-sulfonate finds extensive applications across various fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of dyes and pigments.
  • Biological Research: Utilized in biochemical assays and as a fluorescent probe for studying protein interactions.
  • Pharmaceuticals: Acts as a precursor in the synthesis of pharmaceutical agents and diagnostic reagents.
  • Specialty Chemicals: Employed in producing surfactants and corrosion inhibitors .

The interaction studies involving sodium 6-aminonaphthalene-2-sulfonate highlight its capability to form hydrogen bonds with various biological molecules due to its amino group. This property enhances its role as a versatile reagent in chemical and biological systems. The sulfonate group further facilitates ionic interactions, making it suitable for applications requiring high solubility and reactivity .

Several compounds are structurally similar to sodium 6-aminonaphthalene-2-sulfonate. Here are some notable examples:

Compound NameCAS NumberUnique Features
Sodium 5-aminonaphthalene-2-sulfonate84-86-6Different substitution pattern affecting reactivity
Sodium 4-aminonaphthalene-1-sulfonate84-89-9Positioned differently on the naphthalene ring
Sodium 7-aminonaphthalene-1-sulfonate119-28-8Varies in position leading to unique properties

Uniqueness

Sodium 6-aminonaphthalene-2-sulfonate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical reactivity and solubility properties. This specificity makes it particularly useful in applications that require precise molecular interactions and high solubility in aqueous environments .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

245.01225857 g/mol

Monoisotopic Mass

245.01225857 g/mol

Heavy Atom Count

16

Related CAS

93-00-5 (Parent)

General Manufacturing Information

2-Naphthalenesulfonic acid, 6-amino-, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2024

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